

Heptelidic Acid: A Potent Tool for Glycolysis Inhibition Research

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Compound of Interest

Compound Name: *Heptelidic acid*

Cat. No.: *B1673122*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

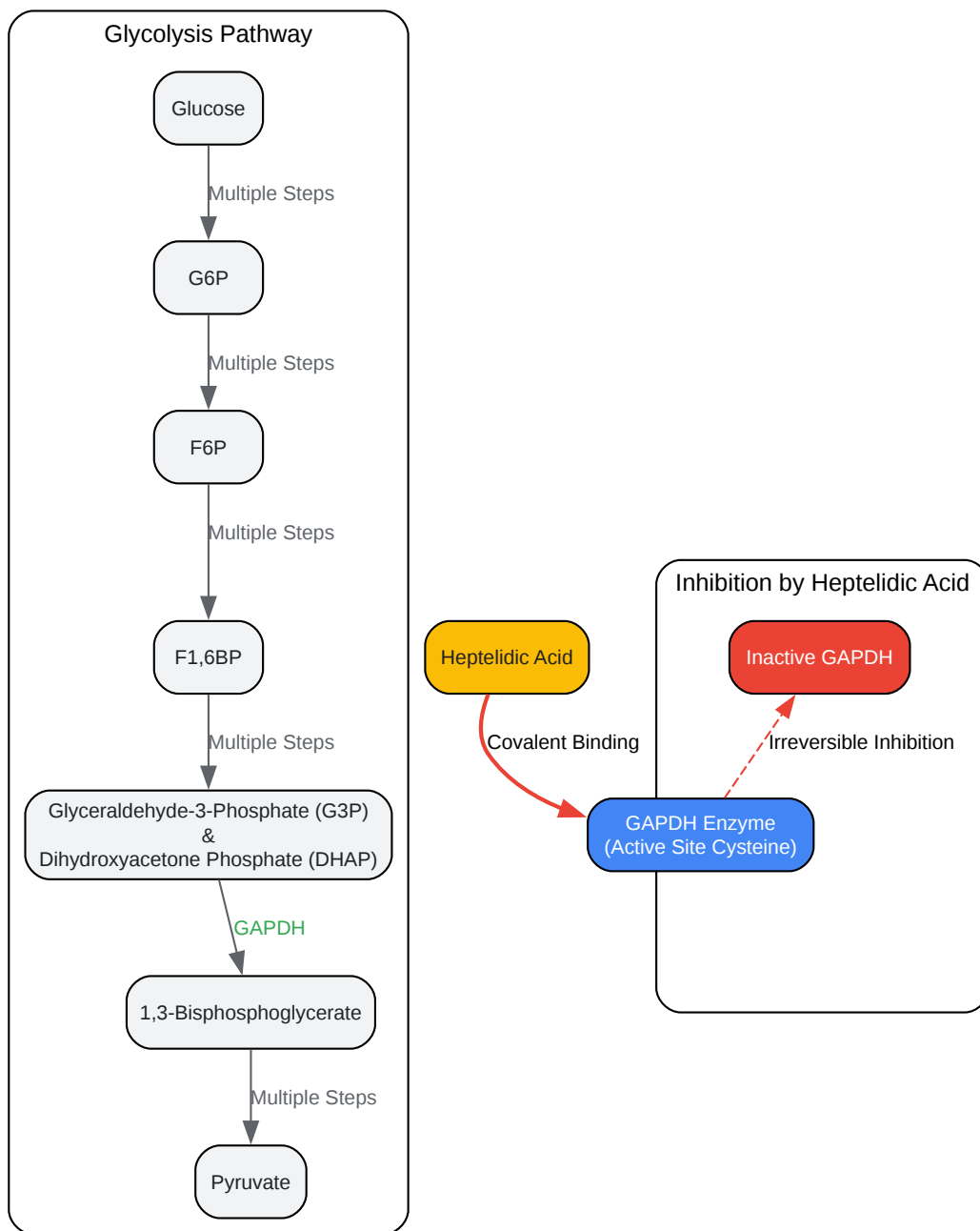
Introduction

Heptelidic acid, also known as koningic acid, is a sesquiterpene lactone that has emerged as a valuable research tool for studying cellular metabolism, particularly glycolysis.[1][2] It is a potent, selective, and irreversible inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway.[3][4][5] By covalently binding to a cysteine residue in the active site of GAPDH, **heptelidic acid** effectively blocks the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, leading to a halt in glycolysis and subsequent depletion of cellular ATP.[2][6] This targeted inhibition makes **heptelidic acid** an excellent probe for investigating the roles of glycolysis in various physiological and pathological processes, especially in cancer biology, where many tumor cells exhibit a high dependence on glycolysis for energy production (the Warburg effect).[7] These application notes provide detailed protocols for utilizing **heptelidic acid** as a tool for glycolysis inhibition research.

Mechanism of Action

Heptelidic acid exerts its inhibitory effect through the covalent modification of the catalytic cysteine residue (Cys152) in the active site of GAPDH.[2][8] This irreversible binding prevents the substrate, glyceraldehyde-3-phosphate, from accessing the active site, thereby inhibiting the enzyme's function and disrupting the glycolytic flux.[2][9][10]

Mechanism of Heptelidic Acid Action

[Click to download full resolution via product page](#)Mechanism of **Heptelidic Acid** Inhibition of GAPDH.

Quantitative Data

The following tables summarize key quantitative data regarding the inhibitory activity of **heptelidic acid**.

Table 1: Inhibitory Potency of **Heptelidic Acid** Against GAPDH

Parameter	Value	Organism/Enzyme Source	Reference
Ki	0.06 ± 0.003 μM	Human GAPDH	[8]
αKi (uncompetitive with NAD+)	0.70 ± 0.02 μM	Human GAPDH	[8]
KI	40 μM	Human GAPDH	[2][4]
kinact	0.29 ± 0.02 min ⁻¹	Human GAPDH	[2]
kinact/KI	120 ± 10 M ⁻¹ s ⁻¹	Human GAPDH	[2]

Table 2: Cytotoxicity (IC50) of **Heptelidic Acid** in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50	Reference
JM1	B-Cell Acute Lymphoblastic Leukemia	169 ng/mL	[1]
Reh	B-Cell Acute Lymphoblastic Leukemia	126.5 ng/mL	[1]
PDX s90	B-Cell Acute Lymphoblastic Leukemia	66.6 ng/mL	[1]
PDX s96	B-Cell Acute Lymphoblastic Leukemia	89.9 ng/mL	[1]
PDX s98	B-Cell Acute Lymphoblastic Leukemia	275.6 ng/mL	[1]
A-375	Melanoma	1.26 μ M (24h), 1.34 μ M (72h)	[3]
A549	Lung Cancer	0.458 μ M (72h), 0.99 μ M (72h)	[3]
HEK293T (expressing T. koningii KAr- GAPDH)	Embryonic Kidney	5 μ M	[3]
U937 (caspase-3 induction)	Leukemia	40 μ M	[3]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of **heptelidic acid** are provided below.

Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from established methods and is suitable for determining the cytotoxic effects of **heptelidic acid** on adherent cell lines.^{[11][12][13][14][15]}

Materials:

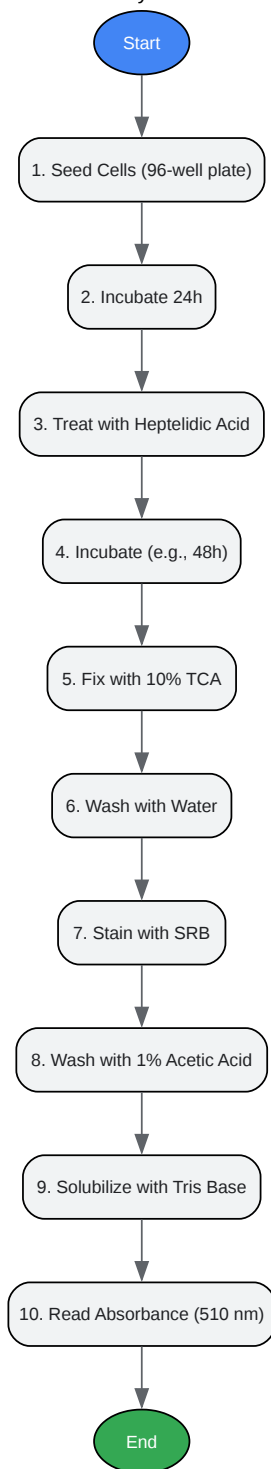
- **Heptelidic acid** (stock solution in DMSO)
- 96-well microtiter plates
- Complete cell culture medium
- Trichloroacetic acid (TCA), 10% (w/v) in water, cold
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
- Acetic acid, 1% (v/v) in water
- Tris base solution, 10 mM, pH 10.5
- Microplate reader (510 nm absorbance)

Procedure:

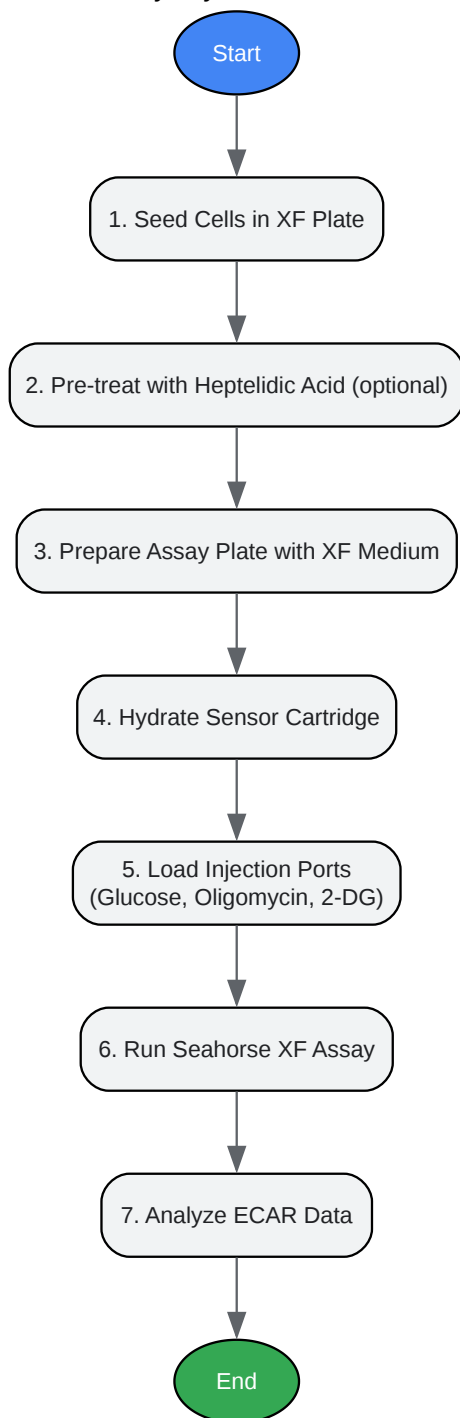
- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **Compound Treatment:** Prepare serial dilutions of **heptelidic acid** in complete medium. Add 100 μ L of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
- **Cell Fixation:** Gently aspirate the medium. Add 100 μ L of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

- **Washing:** Carefully wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and air-dry completely.
- **Staining:** Add 50 μ L of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
- **Destaining:** Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air-dry the plates completely.
- **Solubilization:** Add 200 μ L of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
- **Measurement:** Read the absorbance at 510 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of **heptelidic acid** concentration to determine the IC50 value.

SRB Assay Workflow



Seahorse XF Glycolysis Stress Test Workflow

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